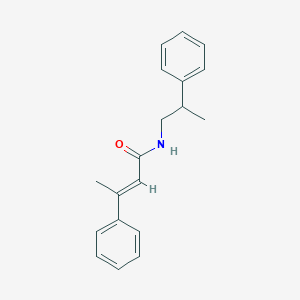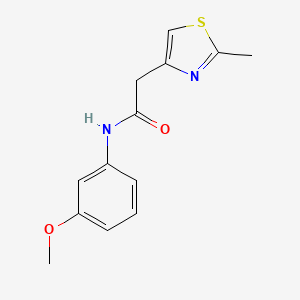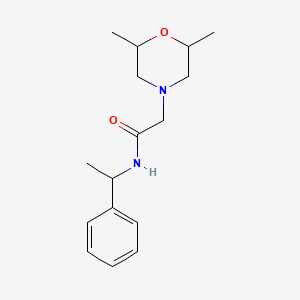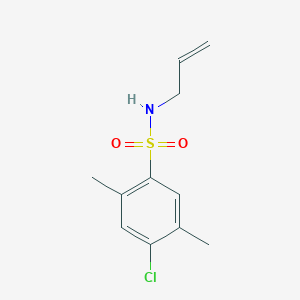
3-phenyl-N-(2-phenylpropyl)-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(2-phenylpropyl)-2-butenamide, also known as PPBA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. PPBA has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. In
作用机制
3-phenyl-N-(2-phenylpropyl)-2-butenamide modulates the activity of enzymes and receptors in the body through various mechanisms. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. This compound has also been shown to modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which can have implications for treating various neurological diseases. This compound has also been shown to decrease the levels of certain inflammatory molecules, such as prostaglandins and leukotrienes, which can have implications for treating various inflammatory diseases.
实验室实验的优点和局限性
3-phenyl-N-(2-phenylpropyl)-2-butenamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 3-phenyl-N-(2-phenylpropyl)-2-butenamide. One area of interest is its potential therapeutic applications in neurological diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of certain neurotransmitters that are depleted in these diseases, which can have implications for improving cognitive function and motor function.
Another area of interest is its potential anti-inflammatory properties. This compound has been shown to decrease the levels of certain inflammatory molecules, which can have implications for treating various inflammatory diseases. Future research could explore the mechanisms by which this compound modulates inflammation and identify potential targets for therapeutic intervention.
Conclusion
This compound is a compound that has gained interest in scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new therapeutic interventions.
合成方法
3-phenyl-N-(2-phenylpropyl)-2-butenamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-butanone with benzaldehyde to form 3-phenyl-2-butanone. This intermediate is then reacted with phenylmagnesium bromide to form the Grignard reagent, which is then reacted with 2-phenylpropyl bromide to form this compound.
科学研究应用
3-phenyl-N-(2-phenylpropyl)-2-butenamide has been studied for its potential therapeutic applications in various diseases. One study found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
This compound has also been studied for its potential anti-inflammatory properties. One study found that this compound can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can have implications for treating various inflammatory diseases, such as arthritis and inflammatory bowel disease.
属性
IUPAC Name |
(E)-3-phenyl-N-(2-phenylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(17-9-5-3-6-10-17)13-19(21)20-14-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCMKXJGXFIPY-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C(\C)/C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)


![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5264548.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)

![6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)
![2-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5264572.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5264589.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
![6-ethoxy-4-{[4-(2-furoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
